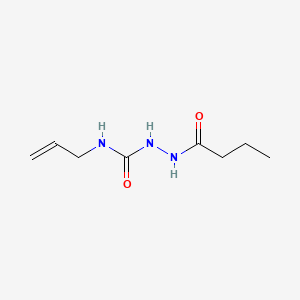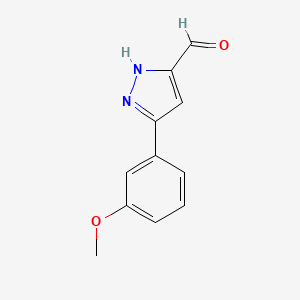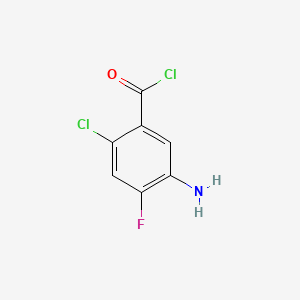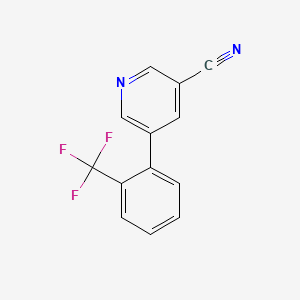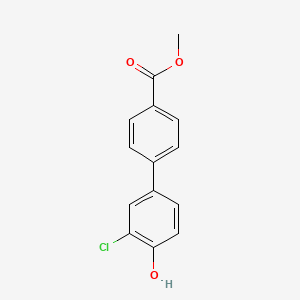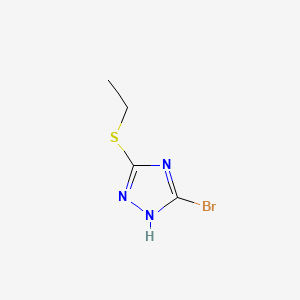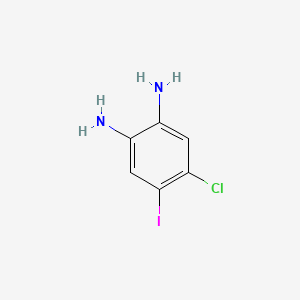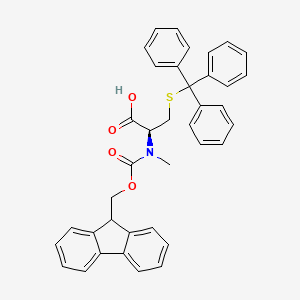![molecular formula C31H29F3N4O3 B594766 3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1256245-85-8](/img/structure/B594766.png)
3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutene-1,2-dione core, which is substituted with methoxycinchonan and trifluoromethylphenyl groups, making it a subject of interest in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclobutene-1,2-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors under acidic or basic conditions.
Introduction of the Methoxycinchonan Group: This step often involves the use of cinchona alkaloids, which are modified to introduce the methoxy group. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Attachment of the Trifluoromethylphenyl Group: This step typically involves nucleophilic substitution reactions where the trifluoromethylphenyl group is introduced using reagents like trifluoromethylphenyl halides in the presence of bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycinchonan moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyclobutene-1,2-dione core, converting it into cyclobutane derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In organic chemistry, this compound is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, it serves as a probe for studying enzyme-substrate interactions due to its unique structural features.
Medicine
Pharmacologically, it is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The methoxycinchonan moiety can intercalate with DNA, disrupting its function and leading to cell cycle arrest. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
3-[[(8alpha,9S)-Cinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione: Lacks the methoxy group, resulting in different reactivity and biological activity.
3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(methyl)phenyl]aMino]-3-Cyclobutene-1,2-dione: Substitutes the trifluoromethyl group with a methyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the methoxycinchonan and trifluoromethylphenyl groups in 3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione imparts unique chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
1256245-85-8 |
|---|---|
分子式 |
C31H29F3N4O3 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
3-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17-,18-,25-,26-/m0/s1 |
InChI 键 |
CXSJHIJBMDWYPB-JZWJADFXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
同义词 |
3-[[(8α,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



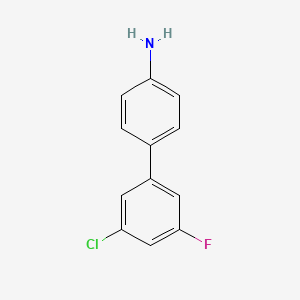
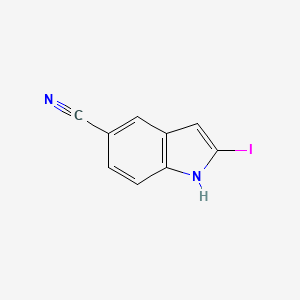
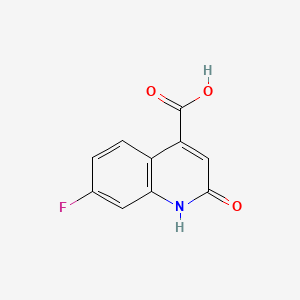
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
